(5Z)-5-[(4-CHLOROPHENYL)METHYLIDENE]-2-[4-(DIPHENYLMETHYL)PIPERAZIN-1-YL]-4,5-DIHYDRO-1,3-THIAZOL-4-ONE
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Overview
Description
(5Z)-5-[(4-CHLOROPHENYL)METHYLIDENE]-2-[4-(DIPHENYLMETHYL)PIPERAZIN-1-YL]-4,5-DIHYDRO-1,3-THIAZOL-4-ONE is a complex organic compound that features a piperazine ring, a thiazole ring, and a chlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-5-[(4-CHLOROPHENYL)METHYLIDENE]-2-[4-(DIPHENYLMETHYL)PIPERAZIN-1-YL]-4,5-DIHYDRO-1,3-THIAZOL-4-ONE typically involves multi-step organic reactions. One common method includes the condensation of 4-benzhydrylpiperazine with a thiazole derivative under controlled conditions. The reaction conditions often require specific solvents, catalysts, and temperature controls to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors and automated systems to monitor and control reaction parameters .
Chemical Reactions Analysis
Types of Reactions
(5Z)-5-[(4-CHLOROPHENYL)METHYLIDENE]-2-[4-(DIPHENYLMETHYL)PIPERAZIN-1-YL]-4,5-DIHYDRO-1,3-THIAZOL-4-ONE can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents like chlorine or bromine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines .
Scientific Research Applications
(5Z)-5-[(4-CHLOROPHENYL)METHYLIDENE]-2-[4-(DIPHENYLMETHYL)PIPERAZIN-1-YL]-4,5-DIHYDRO-1,3-THIAZOL-4-ONE has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which (5Z)-5-[(4-CHLOROPHENYL)METHYLIDENE]-2-[4-(DIPHENYLMETHYL)PIPERAZIN-1-YL]-4,5-DIHYDRO-1,3-THIAZOL-4-ONE exerts its effects involves interactions with molecular targets such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the observed biological effects. For example, the compound may inhibit specific enzymes involved in cell proliferation, thereby exhibiting anticancer activity .
Comparison with Similar Compounds
Similar Compounds
- Diethyl 2-[(4-benzhydrylpiperidino)methylidene]malonate
- 2-(4-benzhydrylpiperazino)pyrimidine
Uniqueness
What sets (5Z)-5-[(4-CHLOROPHENYL)METHYLIDENE]-2-[4-(DIPHENYLMETHYL)PIPERAZIN-1-YL]-4,5-DIHYDRO-1,3-THIAZOL-4-ONE apart from similar compounds is its unique combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for targeted research and development in various scientific fields .
Properties
Molecular Formula |
C27H24ClN3OS |
---|---|
Molecular Weight |
474g/mol |
IUPAC Name |
(5Z)-2-(4-benzhydrylpiperazin-1-yl)-5-[(4-chlorophenyl)methylidene]-1,3-thiazol-4-one |
InChI |
InChI=1S/C27H24ClN3OS/c28-23-13-11-20(12-14-23)19-24-26(32)29-27(33-24)31-17-15-30(16-18-31)25(21-7-3-1-4-8-21)22-9-5-2-6-10-22/h1-14,19,25H,15-18H2/b24-19- |
InChI Key |
YFEMQANTZKOQFD-CLCOLTQESA-N |
SMILES |
C1CN(CCN1C2=NC(=O)C(=CC3=CC=C(C=C3)Cl)S2)C(C4=CC=CC=C4)C5=CC=CC=C5 |
Isomeric SMILES |
C1CN(CCN1C2=NC(=O)/C(=C/C3=CC=C(C=C3)Cl)/S2)C(C4=CC=CC=C4)C5=CC=CC=C5 |
Canonical SMILES |
C1CN(CCN1C2=NC(=O)C(=CC3=CC=C(C=C3)Cl)S2)C(C4=CC=CC=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
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